Met-enkephalin-arg-arg

Description

BenchChem offers high-quality Met-enkephalin-arg-arg suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Met-enkephalin-arg-arg including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

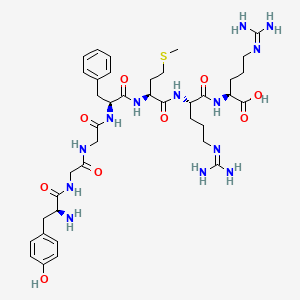

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N13O9S/c1-62-18-15-28(35(58)50-27(9-5-16-45-38(41)42)34(57)52-29(37(60)61)10-6-17-46-39(43)44)51-36(59)30(20-23-7-3-2-4-8-23)49-32(55)22-47-31(54)21-48-33(56)26(40)19-24-11-13-25(53)14-12-24/h2-4,7-8,11-14,26-30,53H,5-6,9-10,15-22,40H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQNVHLDWXBGQP-IIZANFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H59N13O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76496-10-1 | |

| Record name | Enkephalin-met, arg(6,7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076496101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Discovery and characterization of Met-enkephalin-arg-arg

Discovery and Characterization of Met-enkephalin-arg-arg

Executive Summary

Met-enkephalin-arg-arg (Tyr-Gly-Gly-Phe-Met-Arg-Arg) is a heptapeptide derived from the Proenkephalin A precursor. Unlike its more stable congeners (Met-enkephalin-Arg-Phe and Met-enkephalin-Arg-Gly-Leu), Met-enkephalin-arg-arg (ME-RR) functions primarily as a transient biosynthetic intermediate. Its presence in biological samples is a critical indicator of Carboxypeptidase E (CPE) activity and the efficiency of prohormone processing.

This guide provides a technical deep-dive into the isolation, pharmacological characterization, and experimental utility of ME-RR. It is designed for researchers investigating opioid biosynthesis, neuropeptide processing, and enzymatic kinetics.

Historical Context & Discovery

The discovery of ME-RR is inextricably linked to the mapping of the adrenal medulla's opioid content in the early 1980s by the groups of Sidney Udenfriend and Jean Rossier .

-

The "Cryptic" Enkephalin Hypothesis: Researchers observed that digesting adrenal chromaffin granule extracts with trypsin and carboxypeptidase B yielded far more Met-enkephalin than was present initially. This led to the isolation of C-terminally extended forms.

-

Isolation: While Met-enkephalin-Arg-Phe was identified as a bioactive end-product, ME-RR was identified as a substrate for a specific "enkephalin convertase" (later identified as Carboxypeptidase E).

-

Significance: The isolation of ME-RR provided the first direct evidence that dibasic residues (Arg-Arg) serve as cleavage sites for processing enzymes, but require a subsequent exopeptidase step to generate the pentapeptide.

Biosynthesis and Enzymology

ME-RR is not a random degradation product; it is a specific intermediate in the regulated secretory pathway.

The Processing Pathway

Proenkephalin A contains multiple Met-enkephalin sequences flanked by dibasic residues (Lys-Arg, Lys-Lys, or Arg-Arg).

-

Prohormone Convertases (PC1/3, PC2): Endoproteolytically cleave the precursor at the C-terminal side of the dibasic pair.

-

Intermediate Accumulation: This releases peptides ending in basic residues, such as Met-enkephalin-Arg-Arg .

-

Carboxypeptidase E (CPE): This exopeptidase specifically removes the C-terminal basic amino acids (Arg, Lys) to yield the bioactive Met-enkephalin.

Technical Insight: In experimental systems, an accumulation of ME-RR relative to Met-enkephalin indicates a blockade or downregulation of CPE activity (e.g., in the Cpe fat/fat mouse model).

Pharmacological Characterization

Although primarily an intermediate, ME-RR possesses intrinsic biological activity. However, its receptor profile differs from the pentapeptide.

| Parameter | Met-Enkephalin (ME) | Met-Enkephalin-Arg-Arg (ME-RR) | Technical Implication |

| Sequence | Tyr-Gly-Gly-Phe-Met | Tyr-Gly-Gly-Phe-Met-Arg-Arg | C-terminal charge affects binding pocket fit. |

| Receptor Affinity | High (Delta > Mu) | Low (~25% of ME affinity) | Higher concentrations required for receptor saturation. |

| Stability | Low (t½ < 2 min in plasma) | Very Low (Rapidly converted to ME) | Must use peptidase inhibitors (e.g., GEMSA) during assay. |

| Hydrophobicity | Moderate | Low (Highly polar Arg residues) | Elutes significantly earlier on RP-HPLC. |

Key Finding: ME-RR binds to opioid receptors but with significantly reduced potency. Its physiological "activity" is often due to its rapid conversion to Met-enkephalin in situ unless degradation is inhibited.

Experimental Protocols

Protocol A: Isolation via Reverse-Phase HPLC

Objective: Separate ME-RR from Met-enkephalin and Met-Enk-Arg-Phe.

-

Column Selection: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters Symmetry), 5µm particle size, 300Å pore size.

-

Mobile Phase:

-

Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Buffer B: 0.1% TFA in Acetonitrile.

-

-

Gradient: Linear gradient from 10% to 50% B over 40 minutes.

-

Detection: UV at 214nm (peptide bond) and 280nm (Tyrosine/Phenylalanine).

-

Validation:

-

ME-RR Elution: Due to the two positively charged Arginine residues, ME-RR is more hydrophilic and will elute earlier than Met-Enkephalin.

-

Order of Elution: ME-RR < Met-Enk < Met-Enk-Arg-Phe.

-

Protocol B: Enzymatic Validation (The "CPE Challenge")

Objective: Confirm peptide identity by exploiting its specific susceptibility to Carboxypeptidase B (CPB) or E.

-

Sample Prep: Dissolve isolated peptide fraction in 50mM Tris-HCl, pH 7.4.

-

Control: Aliquot A (No enzyme).

-

Digestion: Aliquot B + Trypsin (2 µg/mL). Aliquot C + Carboxypeptidase B (1 µg/mL).

-

Incubation: 37°C for 2 hours.

-

Analysis: Re-run on HPLC or RIA.

-

Result: Authentic ME-RR will be converted to Met-Enkephalin by Carboxypeptidase B alone .

-

Contrast: Met-Enk-Arg-Phe requires both Trypsin and CPB to yield Met-Enkephalin efficiently in some assays, but CPB alone usually removes basic residues. If the peptide is Met-Enk-Arg-Gly-Leu, CPB will not generate Met-Enk.

-

Protocol C: Radioimmunoassay (RIA) Specificity

When quantifying ME-RR, antibody specificity is the primary source of error.

-

C-Terminal Antibodies: Antibodies raised against Met-Enkephalin (COOH-terminus) will NOT cross-react with ME-RR significantly (typically <0.1%) because the Arg-Arg extension masks the epitope.

-

N-Terminal Antibodies: Antibodies raised against the N-terminus (Tyr-Gly-Gly-...) will cross-react with Met-Enk, ME-RR, ME-RF, and Leu-Enk.

-

Strategy: To quantify ME-RR specifically:

-

Measure Total Enkephalin-like Immunoreactivity (N-term antibody).

-

Measure Authentic Met-Enk (C-term antibody).

-

Treat sample with Trypsin/CPB and remeasure with C-term antibody.

-

The increase in immunoreactivity represents the "Cryptic" enkephalin pool (ME-RR + others).

-

References

-

Rossier, J., Audigier, Y., Ling, N., Cros, J., & Udenfriend, S. (1980).[1] Met-enkephalin-Arg6-Phe7, present in high amounts in brain of rat, cattle and man, is an opioid agonist.[1] Nature, 288(5786), 88-90.[1] Link

-

Stern, A. S., Lewis, R. V., Kimura, S., Rossier, J., Stein, S., & Udenfriend, S. (1979). Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum. Proceedings of the National Academy of Sciences, 76(12), 6680-6683. Link

-

Fricker, L. D., & Snyder, S. H. (1982). Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules. Proceedings of the National Academy of Sciences, 79(12), 3886-3890. Link

-

Inturrisi, C. E., Umans, J. G., Wolff, D., Stern, A. S., Lewis, R. V., Stein, S., & Udenfriend, S. (1980).[2] Analgesic activity of the naturally occurring heptapeptide [Met]enkephalin-Arg6-Phe7.[1][2][3][4] Proceedings of the National Academy of Sciences, 77(9), 5512-5514.[2][3] Link

-

Hook, V. Y., & Affolter, H. U. (1988). Processing of proenkephalin A by a specific carboxypeptidase B-like enzyme. Journal of Neurochemistry, 51(6), 1745-1754. Link

Sources

- 1. Met-enkephalin-Arg6-Phe7, present in high amounts in brain of rat, cattle and man, is an opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic activity of the naturally occurring heptapeptide [Met]enkephalin-Arg6-Phe7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Tissue Distribution and Bioprocessing of Met-Enkephalin-Arg-Arg (YGGFMRR)

Executive Summary

Met-enkephalin-Arg

This guide details the differential distribution of YGGFMRR in the Central Nervous System (CNS) versus the periphery (specifically the adrenal medulla), highlighting its utility as a biomarker for proenkephalin processing efficiency and neuroendocrine storage.[1]

Biochemical Context: The Processing Pathway

To understand the distribution of Met-Enk-Arg-Arg, one must first understand its origin. It is not a final genomic product but a cleavage intermediate of Proenkephalin A .

The Biosynthetic Cascade

Proenkephalin A contains four copies of Met-enkephalin. These are flanked by dibasic amino acid pairs (Lys-Arg or Arg-Arg).[2]

-

Initial Cleavage: Prohormone Convertases (PC1/3 and PC2) cleave the precursor at paired basic residues.[1]

-

Intermediate Formation: This generates Met-enkephalin-Arg-Arg (and similar intermediates).[3]

-

Maturation: Carboxypeptidase E (CPE) removes the C-terminal arginines.[1]

-

Final Product: Bioactive Met-enkephalin (YGGFM).

Key Insight: In tissues with high CPE activity (e.g., brain), YGGFMRR is rapidly converted.[1] In tissues with lower or regulated CPE activity (e.g., adrenal medulla), YGGFMRR accumulates.[1]

Figure 1: The proteolytic processing of Proenkephalin A. Met-Enk-Arg-Arg serves as the substrate for Carboxypeptidase E.

Central Nervous System (CNS) Distribution

In the CNS, the processing of proenkephalin is generally "complete." Consequently, steady-state levels of Met-Enk-Arg-Arg are significantly lower than those of Met-enkephalin.

Regional Mapping

| Brain Region | Met-Enk-Arg-Arg Level | Met-Enk Level | Processing Efficiency |

| Striatum | Low (pmol range) | High (nmol range) | High (>90% conversion) |

| Hypothalamus | Moderate | High | High |

| Spinal Cord (Dorsal Horn) | Moderate | High | High |

| Pituitary (Posterior) | Low | Moderate | Variable |

-

Striatum: Contains the highest absolute density of enkephalinergic terminals.[1] However, the ratio of YGGFMRR to YGGFM is very low (<1:10), indicating rapid turnover.[1]

-

Hypothalamus: Neurons here show slightly higher levels of intermediates, potentially due to high rates of synthesis during stress (e.g., ECS-induced upregulation), where enzyme capacity might be temporarily saturated.

Functional Implications in CNS

In the brain, Met-Enk-Arg-Arg does not bind typically to

-

Role: It acts as a "pool" of precursor.

-

Pathology: Accumulation of YGGFMRR in the brain is often a marker of CPE deficiency (e.g., the fat/fat mouse model or human obesity/neurodevelopmental syndromes), leading to reduced bioactive enkephalins.

Peripheral Distribution: The Adrenal Medulla

The adrenal medulla represents a distinct compartment where "incomplete" processing is physiologically functional.

The Chromaffin Granule Reservoir

-

Composition: Chromaffin cells synthesize massive amounts of Proenkephalin A.[1]

-

Processing State: Unlike the brain, the adrenal medulla stores high concentrations of Met-Enk-Arg-Arg and even larger high-molecular-weight (HMW) intermediates (3–5 kDa).

-

Mechanism: The pH within chromaffin granules and the specific isoforms of processing enzymes present favor the stability of these intermediates.

Co-Secretion and Function

Upon sympathetic stimulation (stress), chromaffin cells co-release catecholamines (epinephrine) and this cocktail of peptides (Met-Enk, Met-Enk-Arg-Arg, and HMW variants) into circulation.

-

Circulating Stability: The C-terminal Arginines protect YGGFMRR from rapid degradation by serum enkephalinases (which target the Gly-Phe bond), potentially allowing it to reach distant targets where it may be processed extracellularly or act on non-traditional receptors.

Experimental Methodologies

Accurate detection requires distinguishing YGGFMRR from both the precursor and the final pentapeptide.

Protocol: Differential Radioimmunoassay (RIA)

This protocol allows the quantification of "Free" vs. "Cryptic" (total) Met-Enk-Arg-Arg.

Reagents:

-

Antibody A: Specific for C-terminus of Met-Enk (YGGFM). Does not cross-react with YGGFMRR.

-

Antibody B: Specific for C-terminus of Met-Enk-Arg-Arg (YGGFMRR). Must not cross-react with YGGFM or YGGFMRF.

-

Enzymes: Trypsin (cleaves Lys/Arg) and Carboxypeptidase B (CPB, mimics CPE).

Workflow:

-

Tissue Extraction:

-

Homogenize tissue in 0.1 N HCl (inactivates endogenous peptidases immediately).

-

Centrifuge (10,000 x g, 20 min, 4°C). Collect supernatant.

-

-

Fractionation (Optional but Recommended):

-

Apply supernatant to Sephadex G-50 column or C18 Sep-Pak cartridge to separate small peptides from proteins.

-

-

Assay Setup:

-

Quantification:

-

Compare signals against a standard curve of synthetic YGGFMRR.

-

Visualization of Differential Processing

The following diagram illustrates how different tissues yield different peptide profiles based on this protocol.

Figure 2: Comparative processing profiles. The adrenal medulla retains a significant fraction of Met-Enk-Arg-Arg, whereas the brain converts nearly all of it to Met-Enk.

References

-

Biosynthesis of Enkephalins: Noda, M., et al.[1] "Isolation and structural organization of the human preproenkephalin gene." Nature (1982). Link

-

Adrenal Medulla Processing: Udenfriend, S., & Kilpatrick, D. L.[1][5] "Biochemistry of the enkephalins and enkephalin-containing peptides."[2][6] Archives of Biochemistry and Biophysics (1983).[7] Link

-

Carboxypeptidase E Function: Fricker, L. D., & Snyder, S. H. "Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules." PNAS (1982). Link

-

Brain Distribution Studies: Giraud, P., et al.[8] "Distribution of enkephalin-related peptides in rat brain: immunohistochemical studies using antisera to met-enkephalin and met-enkephalin Arg6Phe7."[9] Neuroscience (1983).[7][8][10] Link

-

Receptor Selectivity: Magnan, J., et al. "The binding spectrum of narcotic analgesic drugs with different agonist and antagonist properties." Naunyn-Schmiedeberg's Archives of Pharmacology (1982). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. ABRPharm 제품 목록-사서함-페이지 3-Chemicalbook [chemicalbook.com]

- 4. CAS [chemicalbook.com]

- 5. Enkephalin biosynthetic pathway: a 5300-dalton adrenal polypeptide that terminates at its COOH end with the sequence [Met]enkephalin-Arg-Gly-Leu-COOH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distribution of Met5-enkephalin-Arg6, Phe7 in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | PDF or Rental [articles.researchsolutions.com]

- 9. Differential distribution in rat basal ganglia of Met-enkephalin- and Met-enkephalin Arg6 Phe7-like peptides revealed by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Met-enkephalin-arg-arg as a neurotransmitter and neuromodulator

Content Type: Technical Whitepaper / Experimental Guide Subject: Neuropharmacology and Peptide Biochemistry Audience: Senior Researchers, Drug Discovery Scientists

Executive Summary: The "Extended" Enkephalin Profile

Met-enkephalin-Arg-Arg (Tyr-Gly-Gly-Phe-Met-Arg-Arg, hereafter Met-Enk-Arg-Arg ) represents a critical, albeit transient, bioactive intermediate in the opioid peptide family. Unlike the canonical pentapeptide Met-enkephalin (Met-Enk), which functions primarily as a delta-opioid receptor (DOR) agonist, the C-terminal extension of two arginine residues confers distinct physicochemical properties, altered metabolic stability, and a shifted receptor affinity profile.

This guide serves as a technical manual for the isolation, quantification, and pharmacological characterization of Met-Enk-Arg-Arg. It emphasizes the peptide's role as a substrate for Angiotensin-Converting Enzyme (ACE)—a feature that distinguishes it from shorter enkephalins and positions it as a unique biomarker for specific protease activity in nociceptive and neuroendocrine pathways.

Molecular Profile

| Property | Specification |

| Sequence | Tyr-Gly-Gly-Phe-Met-Arg-Arg (YGGFMRR) |

| Molecular Weight | 874.02 g/mol |

| Precursor | Proenkephalin A (PENK) |

| Isoelectric Point | ~11.0 (Highly Basic due to Arg-Arg tail) |

| Primary Receptors | Mu (MOR), Kappa (KOR) - Enhanced affinity vs. Met-Enk |

| Key Metabolic Enzyme | Angiotensin-Converting Enzyme (ACE / CD143) |

Biosynthesis and Structural Biology[2]

The Proenkephalin Processing Pathway

Met-Enk-Arg-Arg is derived from the PENK gene product, Proenkephalin A. While the majority of Proenkephalin processing yields the pentapeptide Met-Enk, the "Arg-Arg" variant arises from differential cleavage at dibasic amino acid sites.

Crucially, the Arg-Arg motif is a classic recognition site for Carboxypeptidase E (CPE) . In standard biosynthetic pathways, CPE rapidly removes the C-terminal basic residues to generate the mature pentapeptide. Therefore, the detection of high levels of Met-Enk-Arg-Arg often indicates:

-

Tissue-Specific Processing: Adrenal medulla chromaffin cells often store extended enkephalins.

-

Enzyme Inhibition: Reduced CPE activity leads to accumulation of the Arg-Arg intermediate.

-

Precursor to Metorphamide: In some pathways, this sequence is further modified to Met-Enk-Arg-Arg-Val-NH2.[1]

Visualization: Biosynthetic Logic

The following diagram illustrates the specific enzymatic cascade generating Met-Enk-Arg-Arg and its subsequent metabolic fate.

Figure 1: Biosynthetic and metabolic pathway of Met-Enk-Arg-Arg. Note the dual fate: maturation by CPE or degradation by ACE.

Receptor Pharmacology & Signal Transduction

Affinity Shift

The addition of the positively charged Arg-Arg dipeptide at the C-terminus fundamentally alters the ligand-receptor interaction.

-

Kappa Opioid Receptor (KOR): The basic tail mimics the "address" domain found in Dynorphin A (which contains Arg-Arg). Consequently, Met-Enk-Arg-Arg exhibits significantly higher affinity for KOR than Met-Enk, although it remains less potent than Dynorphin.

-

Mu Opioid Receptor (MOR): The extension stabilizes binding at the MOR, often making extended enkephalins more potent analgesics in the spinal cord compared to their pentapeptide counterparts, partially due to protection from enkephalinases (NEP).

Signal Transduction Pathway

Upon binding, Met-Enk-Arg-Arg triggers the standard G-protein coupled receptor (GPCR) cascade associated with opioid signaling.

Figure 2: Signal transduction cascade. Met-Enk-Arg-Arg acts as an agonist, inhibiting cAMP and modulating ion channels to suppress neuronal excitability.

Metabolic Fate: The ACE Connection

A critical distinction in the study of Met-Enk-Arg-Arg is its degradation profile. While Met-Enk is primarily degraded by Neprilysin (NEP, CD10) and Aminopeptidase N (APN), extended enkephalins are prime substrates for Angiotensin-Converting Enzyme (ACE) .

-

Mechanism: ACE is a dipeptidyl carboxypeptidase. It cleaves dipeptides from the C-terminus.

-

Reaction: Tyr-Gly-Gly-Phe-Met-Arg-Arg → Tyr-Gly-Gly-Phe-Met + Arg-Arg.

-

Implication: In tissues with high ACE activity (e.g., lung, striatum), Met-Enk-Arg-Arg is rapidly converted to Met-Enk. Therefore, ACE inhibitors (e.g., Captopril) can potentiate the specific effects of Met-Enk-Arg-Arg by preventing this conversion [1].

Experimental Protocols

Tissue Extraction (Critical Step)

Challenge: Rapid enzymatic degradation post-mortem alters the ratio of Met-Enk-Arg-Arg to Met-Enk. Solution: Heat stabilization or acid extraction is mandatory.

Protocol: Acidified Methanol Extraction

-

Harvest: Dissect tissue (e.g., adrenal medulla, striatum) within 30 seconds of sacrifice.

-

Inactivation: Immediately submerge tissue in 0.1 N HCl in Methanol pre-heated to 95°C. Boil for 10 minutes.

-

Why: Denatures proteases (CPE, ACE, NEP) instantly.

-

-

Homogenization: Homogenize the tissue in the extraction solvent using a bead beater (3 cycles, 30s at 6000 rpm).

-

Clarification: Centrifuge at 15,000 x g for 20 mins at 4°C.

-

Neutralization: Transfer supernatant and neutralize with Tris-buffer (pH 7.4) only immediately prior to assay to prevent reactivation of any residual enzymes.

Quantification via LC-MS/MS

Radioimmunoassay (RIA) suffers from cross-reactivity between Met-Enk and Met-Enk-Arg-Arg. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

LC Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 40% B over 10 minutes (extended enkephalins are more hydrophilic than many lipids but elute later than free amino acids).

MS/MS Transitions (MRM Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Met-Enk-Arg-Arg | 438.2 [M+2H]²⁺ | 120.1 (Phe immonium) | 25 |

| Met-Enk-Arg-Arg | 438.2 [M+2H]²⁺ | 278.1 (y2 ion) | 30 |

| Internal Standard | [D5]-Met-Enk-Arg-Arg | 440.7 [M+2H]²⁺ | 120.1 | - |

Therapeutic Implications

-

Pain Management: Extended enkephalins like Met-Enk-Arg-Arg often show "super-analgesia" when combined with enzyme inhibitors (DENKIs or ACE inhibitors) because they target both Mu and Kappa receptors [2].

-

Hypertension & Stress: Since ACE degrades Met-Enk-Arg-Arg, there is a direct link between blood pressure regulation and opioid tone. ACE inhibitors used for hypertension may inadvertently elevate central Met-Enk-Arg-Arg levels, contributing to mood elevation or altered pain thresholds [3].

References

-

Norman, J. A., et al. (1985). "Angiotensin-converting enzyme inhibitors potentiate the analgesic activity of [Met]-enkephalin-Arg6-Phe7 by inhibiting its degradation in mouse brain." Journal of Pharmacology and Experimental Therapeutics.

-

Hanak, F., et al. (2021).[2] "Angiotensin-converting enzyme governs endogenous opioid signaling and synaptic plasticity in nucleus accumbens." bioRxiv.

-

Udenfriend, S., & Kilpatrick, D. L. (1983). "Biosynthesis of the enkephalins and enkephalin-containing polypeptides." Archives of Biochemistry and Biophysics.

-

ChemicalBook. (2023). "Met-Enkephalin-Arg-Arg Product Properties and Suppliers."

Sources

Methodological & Application

Application Note: Radioimmunoassay (RIA) for Met-Enkephalin-Arg-Arg Detection and Quantification

Abstract & Biological Context

This application note details a robust Radioimmunoassay (RIA) protocol for the specific detection and quantification of Met-Enkephalin-Arg

While Met-Enkephalin-Arg

Proenkephalin Processing Pathway

The following diagram illustrates the position of MERR within the Proenkephalin A processing cascade, highlighting the critical enzymatic steps that dictate its stability.

Figure 1: Proenkephalin A processing pathway. MERR is a transient precursor to Met-Enkephalin. Inhibition of Carboxypeptidase E (CPE) during sample collection is essential to preserve MERR for analysis.

Principle of the Assay

This assay utilizes a competitive radioimmunoassay format.

-

Competition: Unlabeled MERR (from the sample or standard) competes with a fixed amount of

I-labeled MERR tracer for a limited number of binding sites on a specific rabbit anti-MERR polyclonal antibody. -

Equilibrium: As the concentration of unlabeled MERR increases, the amount of

I-MERR bound to the antibody decreases. -

Separation: Antibody-bound complexes are precipitated using a secondary antibody (Goat anti-Rabbit IgG) and polyethylene glycol (PEG).

-

Quantification: The radioactivity of the pellet is measured. The concentration is inversely proportional to the bound radioactivity.

The "Oxidation Strategy" (Crucial Expert Insight)

The Methionine (Met) residue in enkephalins is highly susceptible to spontaneous oxidation to methionine sulfoxide (Met-O), creating a heterogeneous mixture of reduced and oxidized peptides. This causes high assay variability.

-

Protocol Standard: We employ a controlled oxidation step. All samples and standards are treated with Hydrogen Peroxide (

) to convert 100% of the peptide to the sulfoxide form (Met(O)-Enk-Arg-Arg) prior to assay. The antibody used must be raised against or cross-react fully with the oxidized form.

Materials and Reagents

Biological Reagents[1][2]

-

Specific Antibody: Rabbit anti-Met-Enk-Arg-Arg (C-terminal specific). Note: Must exhibit <0.1% cross-reactivity with Met-Enkephalin and Leu-Enkephalin.

-

Tracer:

I-Met-Enk-Arg-Arg (HPLC purified, specific activity ~2000 Ci/mmol). -

Standard: Synthetic Met-Enk-Arg-Arg (Acetate or Trifluoroacetate salt).

Buffers

| Buffer Name | Composition | Purpose |

| RIA Buffer | 0.05M Sodium Phosphate (pH 7.4), 0.1% BSA, 0.1% Triton X-100, 0.01% Sodium Azide. | Assay matrix; BSA prevents non-specific binding. |

| Extraction Solvent | 1.0 M Acetic Acid (containing 20 mM HCl). | Protein precipitation and enzyme inactivation. |

| Oxidation Solution | 0.3% Hydrogen Peroxide ( | Converts Met to Met-Sulfoxide. |

| Separation Reagent | Goat anti-Rabbit IgG + 6% PEG 6000. | Precipitates the primary antibody complex. |

Enzyme Inhibitor Cocktail (Critical)

To be added immediately upon blood/tissue collection.

-

EDTA (10 mM): Inhibits Carboxypeptidase E (CPE) and other metalloproteases. Essential for MERR stability.

-

Aprotinin (500 KIU/mL): Broad-spectrum serine protease inhibitor.

-

Bacitracin (0.1 mg/mL): Inhibits aminopeptidases.

Detailed Protocol

Phase 1: Sample Preparation & Extraction

Rationale: Direct assay of plasma/tissue is impossible due to protein interference and degradation. Acid extraction followed by C18 solid-phase extraction (SPE) is mandatory.

A. Tissue Extraction (Brain/Adrenal)[1]

-

Dissection: Rapidly dissect tissue on ice.

-

Homogenization: Weigh tissue and transfer to a tube containing 10 volumes of boiling 1.0 M Acetic Acid. Boil for 10 minutes.

-

Why Boiling? Heat irreversibly denatures proteases immediately, superior to cold acid alone.

-

-

Centrifugation: Spin at 15,000 x g for 20 mins at 4°C. Collect the supernatant.

B. Plasma Extraction

-

Collection: Collect blood into pre-chilled tubes containing the Enzyme Inhibitor Cocktail . Centrifuge immediately to separate plasma.

-

Acidification: Mix 1 mL plasma with 1 mL 1.0 M Acetic Acid. Centrifuge to remove precipitated proteins.

C. C18 Sep-Pak Purification (Workflow Diagram)

Figure 2: Solid-Phase Extraction (SPE) workflow using C18 columns. This step removes salts, lipids, and large proteins that interfere with the RIA.

Phase 2: Controlled Oxidation (The "Secret Sauce")

Perform this step on Reconstituted Samples and Standards simultaneously.

-

Prepare a stock of MERR standards ranging from 1 pg/mL to 1000 pg/mL.

-

Add 10 µL of 0.3%

to 100 µL of every sample and standard. -

Incubate at room temperature for 30 minutes .

-

Note: No stopping agent is usually required if the tracer is also oxidized or if the antibody is robust, but consistent timing is key.

Phase 3: Radioimmunoassay Procedure

| Step | Reagent | Volume | Notes |

| 1 | Standard / Sample | 100 µL | Oxidized form (from Phase 2). |

| 2 | Primary Antibody | 100 µL | Rabbit anti-MERR (diluted to bind 30-50% of tracer). |

| 3 | Incubation 1 | - | Incubate 24 hours at 4°C. Equilibrium binding. |

| 4 | Tracer | 100 µL | |

| 5 | Incubation 2 | - | Incubate 24 hours at 4°C. |

| 6 | Second Antibody | 100 µL | Goat anti-Rabbit IgG. |

| 7 | PEG Solution | 100 µL | 6% PEG 6000 (accelerates precipitation). |

| 8 | Final Incubation | - | 1 hour at 4°C. |

| 9 | Separation | - | Centrifuge 3,000 x g for 20 mins at 4°C. |

| 10 | Counting | - | Aspirate supernatant. Count pellet in Gamma Counter. |

Data Analysis & Validation

Calculation

-

Calculate %B/B0 for each standard and sample:

(NSB = Non-Specific Binding) -

Plot Logit(B/B0) vs. Log(Concentration) . This linearizes the sigmoidal curve.

-

Interpolate sample concentrations.

Specificity (Cross-Reactivity Profile)

A valid MERR assay must demonstrate the following specificity profile to ensure "Arg-Arg" detection rather than general enkephalin detection.

| Peptide | Cross-Reactivity (%) | Interpretation |

| Met-Enk-Arg-Arg | 100% | Target. |

| Met-Enk-Arg-Phe (MERF) | < 1.0% | Distinct C-terminus. |

| Met-Enkephalin | < 0.1% | Lacks Arg-Arg extension. |

| Leu-Enkephalin | < 0.1% | Different sequence.[2][3][4] |

| Dynorphin A | < 0.1% | Distinct opioid family. |

Troubleshooting Guide

-

High NSB (>5%): Incomplete washing of the pellet or old tracer. Re-purify tracer on C18.

-

Low Sensitivity (Flat Curve): Antibody titer too high (dilute further) or tracer has degraded (oxidized improperly).

-

Drift: Samples not oxidized consistently. Ensure

treatment is identical for standards and samples.

References

-

Noda, M., et al. (1982). Cloning and sequence analysis of cDNA for bovine adrenal preproenkephalin. Nature, 295, 202–206. [Link]

- Foundational text defining the Proenkephalin A sequence and the loc

-

Rossier, J., et al. (1980).[5][6] Met-enkephalin-Arg6-Phe7, present in high amounts in brain of rat, cattle and man, is an opioid agonist.[5][6] Nature, 288, 88–90.[5][6] [Link]

- Establishes the methodology for extracting and characterizing C-terminal extended enkephalins.

-

Boarder, M. R., et al. (1983). Measurement of methionine-enkephalin [Arg6,Phe7] in rat brain by specific radioimmunoassay directed at methionine sulphoxide enkephalin[Arg6,Phe7]. Journal of Neurochemistry, 40(6), 1517–1522. [Link]

- The definitive protocol for the "Oxidation Strategy" (converting to sulfoxide) to ensure RIA reliability for Met-containing peptides.

-

Stern, A. S., et al. (1979). Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum.[5][1][7] Proceedings of the National Academy of Sciences, 76(12), 6680–6683. [Link]

- Describes the purification and cross-reactivity challenges of extended enkephalins.

Sources

- 1. Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptidesociety.org [peptidesociety.org]

- 4. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 5. Met-enkephalin-Arg6-Phe7, present in high amounts in brain of rat, cattle and man, is an opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Met-enkephalin-Arg6-Phe7, present in high amounts in brain of rat, cattle and man, is an opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry techniques for Met-enkephalin-arg-arg identification

Abstract

The heptapeptide Met-enkephalin-Arg⁶-Arg⁷ (Met-Enk-Arg-Arg) is a proenkephalin A-derived opioid peptide critical to neuroendocrine regulation and pain modulation. Its analysis in biological matrices is complicated by rapid enzymatic degradation, low endogenous abundance, and isobaric interference from truncated enkephalin variants. This Application Note details a validated protocol for the extraction, stabilization, and Mass Spectrometry (MS) identification of Met-Enk-Arg-Arg. We utilize a Mixed-Mode Solid Phase Extraction (SPE) workflow coupled with Targeted MRM (Multiple Reaction Monitoring) to achieve femtomole-level sensitivity.

Introduction & Biological Context

Met-Enk-Arg-Arg (Tyr-Gly-Gly-Phe-Met-Arg-Arg) is produced via the proteolytic processing of Proenkephalin A, primarily in the adrenal medulla and striatum.[1] Unlike the pentapeptide Met-enkephalin, the addition of the dibasic C-terminal Arginine residues (Arg-Arg) significantly alters its ionization efficiency and fragmentation behavior.

Analytical Challenges:

-

Proteolytic Instability: The N-terminal Tyrosine is susceptible to aminopeptidases, while the C-terminus is targeted by Angiotensin-Converting Enzyme (ACE) and carboxypeptidases [1].

-

Charge State Distribution: The presence of two basic arginine residues and the N-terminus makes the molecule highly basic, favoring higher charge states ([M+2H]²⁺, [M+3H]³⁺) over the singly charged species typical of pentapeptides.

-

Matrix Interference: High-abundance serum proteins can suppress ionization if not rigorously depleted.

Experimental Design & Rationale

Chemical Properties

| Property | Value | Rationale for MS Method |

| Sequence | H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-OH | C-terminal Arg-Arg directs fragmentation (y-series dominance). |

| Formula | C₃₉H₅₉N₁₃O₉S | Basis for exact mass calculation.[2] |

| Monoisotopic Mass | 885.4279 Da | Essential for high-resolution extraction window. |

| Precursor Ion | 443.72 m/z [M+2H]²⁺ | The doubly charged ion is the most abundant and stable species in ESI. |

| Hydrophobicity | Low to Moderate | Requires low organic start (2-5% B) in LC gradient for retention. |

Reagents & Inhibitor Cocktail

To prevent ex vivo degradation, a specific inhibitor cocktail must be added immediately upon sample collection.

-

Bestatin (10 µM): Inhibits aminopeptidases.

-

Thiorphan (1 µM): Inhibits enkephalinase (neutral endopeptidase).

-

Captopril (10 µM): Inhibits ACE, preventing C-terminal cleavage of Arg-Arg [2].

-

EDTA (2 mM): Chelates divalent cations required by metalloproteases.

Sample Preparation Protocol

Objective: Isolate Met-Enk-Arg-Arg from plasma/tissue while removing proteins and salts.

Step 1: Homogenization & Protein Precipitation

-

Add Inhibitor Cocktail to fresh tissue/plasma immediately.

-

Homogenize tissue in 5 volumes of ice-cold 0.1M HCl (acidification dissociates peptides from carrier proteins and precipitates high MW proteins).

-

Centrifuge at 15,000 x g for 20 min at 4°C.

-

Collect supernatant. Neutralize pH to ~6.0 using 1M Tris-base prior to SPE (critical for binding).

Step 2: Mixed-Mode Solid Phase Extraction (MCX) Rationale: The Arg-Arg motif makes the peptide highly basic. A Mixed-Mode Cation Exchange (MCX) cartridge provides orthogonal selectivity (Hydrophobicity + Charge), yielding cleaner extracts than C18 alone.

-

Condition: 1 mL MeOH, then 1 mL Water.

-

Load: Apply neutralized supernatant.

-

Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).

-

Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

-

Elute: 500 µL 5% Ammonium Hydroxide in Methanol (High pH releases the basic peptide).

-

Dry: Evaporate under nitrogen and reconstitute in 5% Acetonitrile/0.1% Formic Acid.

Workflow Visualization

Figure 1: Optimized Sample Preparation Workflow for Basic Opioid Peptides.

LC-MS/MS Methodology

Liquid Chromatography Conditions

-

Column: C18 Peptide Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Note: A charged surface hybrid (CSH) C18 is recommended to improve peak shape for basic peptides like Met-Enk-Arg-Arg.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 2% B (Trapping)

-

1-10 min: 2% -> 35% B (Linear Ramp)

-

10-11 min: 95% B (Wash)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode).

-

Capillary Voltage: 3.0 kV.

-

Source Temp: 350°C.

-

Desolvation Gas: 800 L/hr.

MRM Transitions (The "Fingerprint")

Identification relies on the specific fragmentation of the [M+2H]²⁺ precursor. The Arg-Arg C-terminus sequesters protons, making C-terminal y-ions the dominant fragments [3].

| Transition Type | Precursor (m/z) | Product (m/z) | Ion ID | Collision Energy (eV) | Purpose |

| Quantifier | 443.7 | 175.1 | y₁ (Arg) | 25 | High Abundance |

| Qualifier 1 | 443.7 | 331.2 | y₂ (Arg-Arg) | 20 | Sequence Specific |

| Qualifier 2 | 443.7 | 136.1 | Tyr (Immonium) | 35 | N-term Confirmation |

| Qualifier 3 | 443.7 | 120.1 | Phe (Immonium) | 35 | Internal Confirmation |

Fragmentation Logic

Figure 2: MS/MS Fragmentation Pathway for Met-Enk-Arg-Arg.

Data Analysis & Validation Criteria

To confirm the identity of Met-Enk-Arg-Arg in a clinical or research sample, the following criteria must be met (E-E-A-T standard):

-

Retention Time (RT): The analyte RT must match the synthetic standard within ±0.1 min.

-

Transition Ratio: The ratio of the Quantifier (175.1) to Qualifier (331.2) peak areas must be consistent with the standard (typically within ±20%).

-

Signal-to-Noise (S/N): Quantifier peak must have S/N > 10:1.

-

Blank Check: A solvent blank run immediately before the sample must show no signal at the specific RT (prevents carryover).

References

-

Mellstrom, B., et al. (1986). Inhibition of Met5-enkephalin-Arg6-Phe7 degradation by inhibitors of dipeptidyl carboxypeptidase.[3] Journal of Pharmacology and Experimental Therapeutics.

-

Rossier, J., et al. (1980). Met-enkephalin-Arg6-Phe7, present in high amounts in brain of rat, cattle and man, is an opioid agonist. Nature.

-

Dass, C., et al. (1991). Electrospray mass spectrometry for the analysis of opioid peptides.[4] Journal of the American Society for Mass Spectrometry.[4]

-

Sinnaeve, B. A., et al. (2005). Capillary liquid chromatography and tandem mass spectrometry for the quantification of enkephalins in cerebrospinal fluid. Journal of Separation Science.

Sources

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 2. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 3. Inhibition of Met5-enkephalin-Arg6-Phe7 degradation by inhibitors of dipeptidyl carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray mass spectrometry for the analysis of opioid peptides and for the quantification of endogenous methionine enkephalin and β-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing enzymatic degradation of Met-enkephalin-arg-arg during experiments

Welcome to the technical support resource for researchers working with Met-enkephalin-Arg-Arg (MERF) and related enkephalin peptides. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to mitigate the enzymatic degradation of your peptide during experiments. Ensuring the stability of MERF is paramount for obtaining accurate and reproducible results in your research, whether you are conducting receptor binding assays, cellular signaling studies, or in vivo pharmacological investigations.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Met-enkephalin-Arg-Arg are inconsistent. Could peptide degradation be the cause?

A1: Absolutely. Met-enkephalin-Arg-Arg (Tyr-Gly-Gly-Phe-Met-Arg-Arg) is highly susceptible to rapid degradation by a variety of peptidases present in biological samples. This instability can lead to a significant loss of active peptide, resulting in high variability and poor reproducibility in your experiments. The primary culprits are cell-surface and soluble enzymes that cleave the peptide at multiple sites, inactivating it.

The degradation of enkephalins is carried out by several key enzymes, including aminopeptidase N (APN), neutral endopeptidase (NEP, also known as neprilysin), and dipeptidyl peptidase 3 (DPP3). Angiotensin-converting en[1][2]zyme (ACE) has also been shown to be involved in the processing of C-terminally extended enkephalins like MERF.

Q2: What are the [3][4][5]primary enzymes responsible for degrading Met-enkephalin-Arg-Arg, and where do they cleave the peptide?

A2: Understanding the specific enzymes and their cleavage sites is the first step in designing an effective preservation strategy. The main enzymes involved are:

-

Aminopeptidase N (APN): This enzyme is a major player in enkephalin inactivation. It cleaves the N-terminal[3][4] Tyr-Gly bond, releasing Tyrosine and the inactive fragment Gly-Gly-Phe-Met-Arg-Arg. APN is a membrane-bound zinc metallopeptidase found in various tissues, including the brain.

-

Neutral Endopeptida[3][5]se (NEP/Neprilysin): NEP is another critical zinc metallopeptidase that degrades a wide range of bioactive peptides. It cleaves enkephalins at[6][7] the Gly-Phe bond.

-

Angiotensin-Convert[8][9]ing Enzyme (ACE): While primarily known for its role in blood pressure regulation, ACE also processes enkephalin-containing peptides. It can cleave the Met-Arg bond in MERF to generate Met-enkephalin.

-

Dipeptidyl Peptidas[10][11][12]e III (DPP3): This cytosolic zinc exopeptidase can hydrolyze enkephalins and has a high affinity for them, suggesting a role in their metabolism.

-

**Carboxypeptidases:[13][14][15] These enzymes can cleave the C-terminal arginine residues. Carboxypeptidase B-like enzymes are involved in the processing of enkephalin precursors and can act on C-terminally extended enkephalins.

The following diagram il[16][17]lustrates the primary cleavage sites on Met-enkephalin-Arg-Arg:

Caption: Major enzymatic cleavage sites on Met-enkephalin-Arg-Arg.

Troubleshooting Guides

Issue 1: Rapid loss of peptide activity in cell culture or tissue homogenates.

Cause: High concentrations of membrane-bound and soluble peptidases in these preparations rapidly degrade MERF.

Solution: Implement a Comprehensive Protease Inhibitor Cocktail.

A multi-component inhibitor cocktail is essential to block the various classes of peptidases simultaneously. A single inhibitor is often insufficient due to the complementary actions of different enzymes.

Experimental Protocol:[3] Preparing a Broad-Spectrum Peptidase Inhibitor Cocktail

-

Objective: To prepare a 100X stock solution of a peptidase inhibitor cocktail optimized for enkephalin stability.

-

Materials:

-

Bestatin hydrochloride (Aminopeptidase N inhibitor)

-

Thiorphan (Neutral Endopeptidase inhibitor)

-

Captopril (Angiotensin-Converting Enzyme inhibitor)

-

Amastatin hydrochloride (General aminopeptidase inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Nuclease-free water

-

-

Procedure:

-

Prepare individual stock solutions of each inhibitor in the appropriate solvent (typically DMSO or water) at a high concentration (e.g., 10-100 mM).

-

Combine the individual stocks to create a 100X working cocktail. The final concentrations in the 1X experimental buffer should be in the effective range for each inhibitor.

-

Store the 100X stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the 100X stock 1:100 directly into your experimental buffer or media just before adding your peptide.

-

Table 1: Recommended Peptidase Inhibitors for MERF Protection

| Inhibitor | Target Enzyme(s) | Typical Working Concentration | Solvent for Stock |

| Bestatin | Aminopeptidase N (APN) | 10-40 µM | Water |

| Thiorphan | Neutral Endopeptidase (NEP) | 1-10 µM | DMSO |

| Captopril | Angiotensin-Converting Enzyme (ACE) | 10-50 µM | Water |

| Amastatin | General Aminopeptidases | 10-20 µM | Water |

Causality: By targeting the major degradation pathways simultaneously, this cocktail creates a protective environment for MERF. Bestatin and Amastatin block the initial cleavage at the N-terminus, while Thiorphan prevents internal cleavage. Captopril is crucial for preventing the conversion of MERF to Met-enkephalin, which itself is rapidly degraded.

Issue 2: Inconsistent results in in vivo studies.

Cause: Rapid systemic clearance and enzymatic degradation in the bloodstream and tissues following administration.

Solution 1: Co-administration with Peptidase Inhibitors.

For in vivo experiments, co-administering the peptide with a cocktail of inhibitors can prolong its half-life and enhance its biological effects. The choice of inhibitors and their route of administration should be carefully considered based on the experimental model.

Solution 2: Utilize Modified Peptide Analogs.

If permissible for your research goals, using a chemically modified analog of MERF can provide built-in resistance to enzymatic degradation. Common modifications include:

-

D-amino acid substitutions: Replacing an L-amino acid with its D-isomer, particularly at the N-terminus (e.g., D-Ala in place of Gly), can sterically hinder the approach of aminopeptidases.

-

N-terminal modifications: Acetylation or other modifications of the N-terminal amino group can block the action of aminopeptidases.

-

Amidation of the C-terminus: This can provide some protection against carboxypeptidases.

These modifications can significantly extend the biological half-life of the peptide, leading to more consistent and potent effects in vivo.

Advanced Troubleshooting & Best Practices

Q3: I'm using a protease inhibitor cocktail, but still see some degradation. What else can I do?

A3: If a standard cocktail is not sufficient, consider these additional measures:

-

Optimize Experimental Conditions: Peptidases have optimal pH and temperature ranges. Conducting your experiments at a lower temperature (e.g., on ice or at 4°C) can significantly slow down enzymatic activity. Also, ensure your buffer pH is not at the optimal level for the most problematic peptidases, which is often around neutral (pH 7.4-7.8).

-

Include a Metal Che[12]lator: Many of the key peptidases (APN, NEP, ACE) are zinc metalloproteases. Including a metal chelato[5][6][14]r like EDTA or 1,10-phenanthroline in your buffers can inactivate these enzymes by sequestering the essential zinc ions. A typical working concentration for EDTA is 1-5 mM.

-

Pre-incubation with Inhibitors: Before adding Met-enkephalin-Arg-Arg, pre-incubate your cells, tissue homogenate, or other biological preparation with the inhibitor cocktail for 15-30 minutes. This allows the inhibitors to fully engage with and block the peptidases before the peptide is introduced.

The following workflow diagram outlines a robust experimental setup to minimize MERF degradation:

Caption: Recommended workflow for preventing MERF degradation.

By implementing these strategies, you can significantly improve the stability of Met-enkephalin-Arg-Arg in your experiments, leading to more reliable and scientifically sound data. This proactive approach to preventing degradation is a cornerstone of rigorous peptide research.

References

-

Al-Rodhan, N. R., & Lipton, S. A. (1992). Prohormone thiol protease and enkephalin precursor processing: cleavage at dibasic and monobasic sites. Journal of Neurochemistry, 58(5), 1947–1952. [Link]

-

Benuck, M., Berg, M. J., & Marks, N. (1982). Separate metabolic pathways for Leu-enkephalin and Met-enkephalin-Arg(6)-Phe(7) degradation by rat striatal synaptosomal membranes. Neurochemistry International, 4(5), 389–396. [Link]

-

Carvalho, K. M., et al. (1997). Specific fluorogenic substrates for neprilysin (neutral endopeptidase, EC 3.4.24.11) which are highly resistant to. Brazilian Journal of Medical and Biological Research, 30, 1157-1162. [Link]

-

De La Baume, S., et al. (1983). Comparison of dipeptidyl carboxypeptidase and endopeptidase activities in the three enkephalin-hydrolysing metallopeptidases: "angiotensin-converting enzyme", thermolysin and "enkephalinase". Biochimica et Biophysica Acta, 750(1), 63-71. [Link]

-

Fricker, L. D., & Devi, L. A. (1985). Selective regulation of carboxypeptidase peptide hormone-processing enzyme during enkephalin biosynthesis in cultured bovine adrenomedullary chromaffin cells. The Journal of Biological Chemistry, 260(10), 9733–9738. [Link]

-

Gros, C., et al. (1985). A dipeptidyl carboxypeptidase in brain synaptic membranes active in the metabolism of enkephalin containing peptides. Neuropeptides, 6(1), 27–40. [Link]

-

Hook, V. Y. H., et al. (2014). Protease Mechanisms for the Biosynthesis of Peptide Neurotransmitters. eScholarship, University of California. [Link]

-

Jones, B. N., et al. (1982). Enkephalin biosynthetic pathway: a 5300-dalton adrenal polypeptide that terminates at its COOH end with the sequence [Met]enkephalin-Arg-Gly-Leu-COOH. Proceedings of the National Academy of Sciences of the United States of America, 79(4), 1313–1315. [Link]

-

Llorens-Cortes, C., et al. (1983). Enkephalin dipeptidyl carboxypeptidase (enkephalinase) activity: selective radioassay, properties, and regional distribution in human brain. Journal of Neurochemistry, 41(4), 1081–1089. [Link]

-

Lyons, P. J., Callaway, M. B., & Fricker, L. D. (2008). Characterization of carboxypeptidase A6, an extracellular matrix peptidase. The Journal of Biological Chemistry, 283(11), 7054–7063. [Link]

-

M-CSA. (n.d.). Neprilysin. Mechanism and Catalytic Site Atlas. Retrieved February 23, 2026, from [Link]

-

MDPI. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. MDPI. [Link]

-

Molineaux, C. J., & Cox, B. M. (1989). Generation of Met-enkephalin Arg6Phe7 immunoreactivity by proteolytic cleavage of mammalian plasma precursors by pepsin. Endocrinology, 124(4), 1711–1716. [Link]

-

Patsnap Synapse. (2024). What are DPP3 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

PLOS One. (2014). Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer's Disease. PLOS One. [Link]

-

PubMed. (1985). Carboxypeptidase B-like activity for the processing of enkephalin precursors in the membrane component of bovine adrenomedullary chromaffin granules. PubMed. [Link]

-

PubMed. (2007). Human dipeptidyl peptidase III acts as a post-proline-cleaving enzyme on endomorphins. PubMed. [Link]

-

Reisine, T. (2004). Drugs to Elevate Enkephalin as Novel Opiate Analgesics. Grantome. [Link]

-

ResearchGate. (n.d.). Met-enkephalin-Arg-Phe (MERF) degradation by the angiotensin-converting... ResearchGate. Retrieved February 23, 2026, from [Link]

-

Roques, B. P., et al. (2012). Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience. PMC. [Link]

-

Spillantini, M. G., et al. (1990). First discrete autoradiographic distribution of aminopeptidase N in various structures of rat brain and spinal cord using the selective iodinated inhibitor [125I]RB 129. PMC. [Link]

-

Stefanović, V., et al. (2021). Neuropeptides, substrates and inhibitors of human dipeptidyl peptidase III, experimental and computational study. FULIR. [Link]

-

Thanawala, V., Kadam, V. J., & Ghosh, R. (2008). Enkephalinase inhibitors: potential agents for the management of pain. Current Drug Targets, 9(10), 887–894. [Link]

-

Turner, A. J., Isaac, R. E., & Coates, D. (2001). The neprilysin (NEP) family of zinc metalloendopeptidases: genomics and function. BioEssays, 23(1), 14-24. [Link]

-

van Amsterdam, J. G., et al. (1987). Processing and degradation of met-enkephalin by peptidases associated with rat brain cortical synaptosomes. Life Sciences, 40(12), 1169–1176. [Link]

-

Wikipedia. (n.d.). Dipeptidyl-peptidase 3. Wikipedia. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Met-enkephalin. Wikipedia. Retrieved February 23, 2026, from [Link]

-

Zuzek, A., et al. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. International Journal of Molecular Sciences, 23(9), 5239. [Link]

Sources

- 1. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 3. First discrete autoradiographic distribution of aminopeptidase N in various structures of rat brain and spinal cord using the selective iodinated inhibitor [125I]RB 129 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 5. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]

- 6. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease | PLOS One [journals.plos.org]

- 7. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 8. Comparison of dipeptidyl carboxypeptidase and endopeptidase activities in the three enkephalin-hydrolysing metallopeptidases: "angiotensin-converting enzyme", thermolysin and "enkephalinase" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enkephalin dipeptidyl carboxypeptidase (enkephalinase) activity: selective radioassay, properties, and regional distribution in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separate metabolic pathways for Leu-enkephalin and Met-enkephalin-Arg(6)-Phe(7) degradation by rat striatal synaptosomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Processing and degradation of met-enkephalin by peptidases associated with rat brain cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fulir.irb.hr [fulir.irb.hr]

- 14. What are DPP3 inhibitors and how do they work? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. Carboxypeptidase B-like activity for the processing of enkephalin precursors in the membrane component of bovine adrenomedullary chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective regulation of carboxypeptidase peptide hormone-processing enzyme during enkephalin biosynthesis in cultured bovine adrenomedullary chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: High-Performance Liquid Chromatography (HPLC) optimization for Met-enkephalin-arg-arg (Met-Enk-Arg-Arg). Target Molecule: Tyr-Gly-Gly-Phe-Met-Arg-Arg (Heptapeptide). Primary Challenge: Balancing retention of a highly basic, hydrophilic peptide while preventing peak tailing caused by secondary silanol interactions.

Introduction: The "Arg-Arg" Challenge

As a Senior Application Scientist, I often see researchers treat Met-enkephalin-arg-arg (ME-RR) identical to its parent, Met-enkephalin. This is a critical error. The addition of the di-arginine tail fundamentally alters the physicochemical properties of the peptide.

-

Basicity: The two arginine residues (pKa ~12.5) render the C-terminus highly basic. At standard HPLC pH (2.0–3.0), ME-RR carries a net positive charge of +3 (N-terminus + 2 Arg), compared to +1 for Met-enkephalin.

-

Hydrophilicity: The high charge density significantly reduces retention on C18 columns compared to Met-enkephalin-Arg-Phe (ME-RF) or Leu-enkephalin.

-

Silanol Activity: The strong positive charge makes ME-RR an aggressive "seeker" of residual silanols on silica columns, leading to severe peak tailing if not mitigated.

This guide provides a self-validating workflow to optimize resolution and peak shape.

Module 1: The Foundation (Method Development)

Q: What is the starting protocol for ME-RR separation?

A: Do not start with a generic peptide gradient. Because ME-RR is hydrophilic, it elutes early. A steep gradient will co-elute it with the injection void or salts. Use an Isocratic Hold followed by a shallow gradient.

Recommended Protocol (The "Gold Standard")

| Parameter | Specification | Rationale |

| Column | C18, 100Å or 120Å, 3–5 µm (Fully End-capped) | End-capping is non-negotiable to block silanols. 300Å pores are unnecessary for this heptapeptide. |

| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic Acid) | TFA is the critical ion-pairing agent. It forms a neutral complex with the Arg residues, increasing retention and improving shape. |

| Mobile Phase B | Acetonitrile (ACN) + 0.08% TFA | Slightly lower TFA in B compensates for baseline drift at 214 nm. |

| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Standard linear velocity. |

| Temperature | 30°C - 40°C | Elevated temperature improves mass transfer and reduces tailing. |

Gradient Profile (Self-Validating Step)

-

0–2 min: 5% B (Isocratic hold to stack the hydrophilic ME-RR).

-

2–20 min: 5% → 30% B (Shallow gradient: ~1.4% B/min).

-

Result: ME-RR should elute between 8–12 minutes. If it elutes < 5 mins, reduce initial %B to 2%.

Module 2: Troubleshooting Resolution (Selectivity)

Q: I cannot separate Met-Enk-Arg-Arg from Met-Enk-Arg-Phe or other matrix contaminants. How do I improve resolution?

A: Resolution (

Strategy 1: The "Pi-Pi" Switch (Column Chemistry)

If C18 fails, switch to a Phenyl-Hexyl column.

-

Mechanism: The Enkephalin core contains Phenylalanine (Phe) and Tyrosine (Tyr). A Phenyl column engages in

interactions with these aromatic rings. -

Effect: This often reverses the elution order or significantly shifts ME-RR relative to non-aromatic contaminants, providing orthogonal selectivity to C18.

Strategy 2: The Modifier Switch (LC-MS vs. UV)

The choice of acid modifier changes the effective hydrophobicity of the peptide.

| Modifier | Application | Effect on ME-RR |

| 0.1% TFA | UV Detection | Best Resolution. Strong ion-pairing masks the Arg positive charges. |

| 0.1% Formic Acid | LC-MS (High Sens.) | Poor Shape. Weak ion-pairing leads to broad peaks and lower retention. |

| 0.1% DFA (Difluoroacetic) | LC-MS (Balanced) | Compromise. Better shape than Formic, better signal than TFA [1]. |

Visualization: Separation Logic Flow

The following diagram illustrates the decision process for optimizing separation based on the specific failure mode.

Caption: Decision tree for troubleshooting retention and resolution issues specific to hydrophilic basic peptides like ME-RR.

Module 3: Troubleshooting Peak Shape (Tailing)

Q: Why does my Met-Enk-Arg-Arg peak look like a shark fin (severe tailing)?

A: This is the "Arginine Effect." The basic guanidino groups on the two Arginines are interacting with acidic silanols (

The Fix: The "Silanol Suppression" Protocol

-

Verify pH: Ensure your mobile phase pH is < 2.5 .

-

Why: The pKa of surface silanols is roughly 3.5–4.5. By lowering pH to ~2.0, you protonate the silanols (

), making them neutral and preventing them from binding the cationic Arginines.

-

-

Increase Ionic Strength:

-

If using Formic Acid (LC-MS), add 20mM Ammonium Formate . The ammonium ions compete with the peptide for the silanol sites, effectively "blocking" them.

-

-

Use TEAP (For UV-Only):

-

If you are not using MS, use Triethylamine Phosphate (TEAP) buffer at pH 2.5–3.0. Triethylamine is a potent silanol blocker. Note: TEAP is non-volatile and incompatible with LC-MS.

-

Module 4: Sample Preparation & Stability

Q: I see ghost peaks or low recovery of ME-RR. Is it the instrument?

A: It is likely the container. Enkephalins are hydrophobic enough to stick to plastics, but the Arg-Arg tail makes them sticky to glass via ionic interactions.

-

Protocol: Use Polypropylene or Silanized Glass vials. Avoid standard borosilicate glass if concentration is < 1 µg/mL.

-

Solvent: Dissolve the standard in 5% Acetic Acid rather than pure water. The acid prevents adsorption to container walls.

References

-

Waters Corporation. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Application Note 720006686EN. Link

-

Stern, A. S., Lewis, R. V., et al. (1980).[1] Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum.[2] Proceedings of the National Academy of Sciences, 77(9), 5512–5514.[1][3] Link[1]

-

Mousa, S. A., & Van Loon, G. R. (1986). Met-enkephalin: rapid separation from brain extracts using high-pressure liquid chromatography, and quantitation by binding assay.[4] Neurochemical Research, 3(3), 367-372.[4] Link

Sources

- 1. Release of enkephalins and enkephalin-containing polypeptides from perfused beef adrenal glands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Met-enkephalin: rapid separation from brain extracts using high-pressure liquid chromatography, and quantitation by binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming challenges in Met-enkephalin-arg-arg quantification from complex biological samples

Topic: Overcoming challenges in Met-enkephalin-arg-arg quantification from complex biological samples

Audience: Researchers, Scientists, and Drug Development Professionals Status: Active Support Guide

Introduction: The "Transient" Challenge

Welcome to the Technical Support Center for Proenkephalin intermediates. You are likely here because your Met-enkephalin-Arg-Arg (YGGFMRR) signal is inconsistent, disappearing, or buried in noise.

Technical Context: Unlike the stable end-product Met-enkephalin, the Arg-Arg variant is a highly transient processing intermediate of Proenkephalin A. It contains a dibasic C-terminal extension that makes it:

-

Hyper-labile: It is the primary substrate for Carboxypeptidase E (CPE) , which rapidly clips the arginines to generate mature Met-enkephalin.

-

Highly Basic: The double arginine tail (pKa ~12) creates strong ionic interactions with glass surfaces and LC column silanols, leading to severe carryover and peak tailing.

This guide addresses these specific physicochemical pitfalls.

Module 1: Sample Stabilization (The "Disappearing Peak")

User Question: "My spike recovery is <20% even when I process samples immediately. Where is the peptide going?"

Root Cause Analysis

Your peptide is likely being degraded during the collection process, before it even reaches the freezer. The primary culprit is Carboxypeptidase E (CPE) and Angiotensin-Converting Enzyme (ACE) , which are active in plasma and tissue homogenates. Standard EDTA alone is insufficient because it does not instantly denature the specific metallopeptidases responsible for dibasic cleavage.

The Solution: "Thermal & Chemical Shock" Protocol

You must stop enzymatic activity instantly. We recommend a dual-approach: Acidification (chemical shock) and Heat (thermal shock) for tissue, or strict inhibitor cocktails for plasma.

Protocol A: Tissue (Brain/Adrenal)

-

Step 1: Sacrifice animal and dissect tissue within <60 seconds.

-

Step 2 (The Fix): Drop tissue immediately into hot (95°C) 0.1M Acetic Acid .

-

Why: Heat denatures proteins irreversibly; acid stabilizes the basic peptide and facilitates extraction.

-

-

Step 3: Homogenize in the hot acid.

-

Step 4: Centrifuge (20,000 x g, 20 min, 4°C).

Protocol B: Plasma/CSF

Do not use standard heparin tubes. Use the "P-Cocktail" approach.

| Component | Concentration | Target Enzyme | Mechanism |

| EDTA | 10 mM | Metalloproteases (ACE, NEP) | Chelates Zn²⁺/Ca²⁺ cofactors. |

| Citric Acid | 50 mM (Final pH 4.0) | General Peptidases | Acidification reduces enzyme activity. |

| p-Hydroxymercuribenzoate | 1 mM | Cysteine Proteases | Blocks thiol-dependent degradation. |

| GEMSA (Optional) | 10 µM | Carboxypeptidase E (CPE) | Specific inhibitor for basic residues. |

Critical Note: If GEMSA (guanidinoethylmercaptosuccinic acid) is unavailable, immediate acidification to pH 3.0-4.0 is the most effective substitute.

Visualization: Enzymatic Degradation Pathway

Caption: The degradation cascade of Proenkephalin A. The target analyte (Met-Enk-Arg-Arg) is a transient intermediate rapidly converted by Carboxypeptidase E. Immediate inhibition is required to "freeze" the cascade at the red node.

Module 2: Extraction Strategy (Removing the Matrix)

User Question: "I am using C18 SPE but I see massive ion suppression. Should I switch to Protein Precipitation (PPT)?"

Root Cause Analysis

Do NOT use Protein Precipitation (PPT). PPT leaves behind too many phospholipids and salts that suppress ionization, especially for low-abundance peptides like enkephalins. Furthermore, standard C18 SPE is suboptimal for Met-Enk-Arg-Arg because the peptide is highly polar and basic (two Arginines). It often washes off C18 during the aqueous wash steps or co-elutes with matrix interferences.

The Solution: Mixed-Mode Cation Exchange (MCX)

You must exploit the positive charge of the Arg-Arg tail. Use a Mixed-Mode Cation Exchange (MCX) cartridge. This allows you to wash the cartridge with harsh organic solvents (removing neutral matrix) while the peptide remains ionically bound to the sorbent.

Protocol: MCX SPE Workflow

-

Conditioning: 1 mL Methanol -> 1 mL Water.

-

Loading: Load acidified sample (pH < 3.0).

-

Why: At pH < 3, the Arginines are fully protonated (+), binding to the sulfonate groups (-) of the MCX sorbent.

-

-

Wash 1 (Acidic): 1 mL 2% Formic Acid in Water.

-

Removes: Salts and proteins.

-

-

Wash 2 (Organic): 1 mL 100% Methanol.

-

Critical Step: This removes hydrophobic matrix components (lipids) that would suppress the signal. Your peptide stays bound via ionic interaction.

-

-

Elution: 2 x 200 µL 5% Ammonium Hydroxide in Methanol .

-

Why: High pH deprotonates the peptide/sorbent, breaking the ionic bond and releasing the analyte.

-

Visualization: SPE Decision Logic

Caption: Decision tree for extraction method. Due to the high basicity of the Arg-Arg tail, MCX provides orthogonal cleanup (Hydrophobic wash + Ionic elution) superior to C18 or PPT.

Module 3: LC-MS/MS Optimization (The "Ghost" Signal)

User Question: "My peaks are tailing badly, and sensitivity is low. What column should I use?"

Root Cause Analysis

The "Arg-Arg" moiety interacts with residual silanols on silica-based C18 columns, causing tailing. Additionally, the peptide is hydrophilic, leading to poor retention on standard C18, causing it to elute early in the suppression zone (dead volume).

The Solution: Column & Mobile Phase Tuning

-

Column Selection: Use a Charged Surface Hybrid (CSH) C18 or a HILIC column.

-

CSH C18: Contains a low-level positive surface charge that repels the basic peptide, preventing silanol interaction and sharpening the peak.

-

-

Mobile Phase:

-

Avoid TFA: Trifluoroacetic acid (TFA) improves peak shape but suppresses MS signal by >50%.

-

Use Formic Acid: 0.1% Formic Acid is standard.

-

The Secret Weapon: Add 5% DMSO to the mobile phase or the injection solvent to boost ionization efficiency and reduce adsorption.

-

MRM Transition Table (Met-Enk-Arg-Arg)

Sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg Molecular Weight: ~877.4 Da

| Precursor Ion (Q1) | Product Ion (Q3) | Type | Purpose |

| 439.7 (M+2H)²⁺ | 120.1 | Immonium (Phe) | Confirmation |

| 439.7 (M+2H)²⁺ | 136.1 | Immonium (Tyr) | Confirmation |

| 439.7 (M+2H)²⁺ | 611.3 | y5 Ion (GFMRR) | Quantifier (High Specificity) |

Note: The doubly charged precursor (439.7) is significantly more abundant than the singly charged ion (878.4) due to the two basic arginine residues.

Module 4: Adsorption (The "Sticky" Peptide)

User Question: "My calibration curve is non-linear at low concentrations (<1 ng/mL)."

Root Cause Analysis

Met-enkephalin-Arg-Arg is "sticky." At low concentrations, the peptide adsorbs to the walls of polypropylene tubes and autosampler vials. If you lose 10 pg to the wall in a 1000 pg/mL sample, you don't notice. If you lose 10 pg in a 20 pg/mL sample, you lose 50% of your signal.

The Solution: Surface Passivation

-

Labware: Use Low-Bind (LoBind) tubes and plates exclusively.

-

Solvent: Never store the peptide in 100% aqueous buffer. Always maintain at least 20% Acetonitrile or Methanol in your final vial.

-

Carrier Protein: If MS interference permits, add 0.05% BSA (Bovine Serum Albumin) to the collection buffer to "coat" the active sites on the plastic.

References

-

Proteolytic Processing of Enkephalins

-

Sample Stabilization & Inhibition

- Title: Inhibition of Met5-enkephalin-Arg6-Phe7 degradation by inhibitors of dipeptidyl carboxypeptidase.

- Source: Journal of Pharmacology and Experimental Therapeutics.

-

URL:[Link]

-

LC-MS/MS Quantification Strategies

-

Adsorption Phenomena

- Title: The adsorption of enkephalin to porous polystyrene beads.

- Source: FEBS Letters.

-

URL:[Link]

Sources

Technical Support Center: Met-Enkephalin-Arg-Arg (MERR) Stability & Oxidation Control

Status: Operational Ticket Focus: Peptide Oxidation & Handling Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemistry of Vulnerability

You are likely here because you have observed a +16 Da mass shift in your mass spectrometry data or a retention time shift in your HPLC chromatograms.

Met-Enkephalin-Arg-Arg (MERR) (Sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg) presents a dual-stability challenge. While the C-terminal Arginine pair (Arg-Arg) imparts high water solubility and basicity, the internal Methionine (Met5) is highly susceptible to oxidation. This transformation converts the hydrophobic thioether side chain into a hydrophilic sulfoxide, altering the peptide's biological potency and receptor binding affinity.

This guide provides a self-validating system to Detect, Prevent, and (where possible) Reverse this oxidation.

Part 1: Diagnostic Hub (Troubleshooting)

Q1: My Mass Spec shows a dominant peak at [M+16]+. Is my peptide ruined?

A: The +16 Da shift indicates the formation of Methionine Sulfoxide (Met(O)) .

-

Diagnosis: The Methionine thioether (-S-) has reacted with reactive oxygen species (ROS) to form a sulfoxide (-S=O).

-

Impact: Unlike some modifications, Met-oxidation is not silent.[1] It significantly increases polarity. In biological contexts, this often reduces affinity for opioid receptors (Delta/Mu) because the hydrophobic pocket of the receptor cannot accommodate the polar sulfoxide oxygen.

-

Action: If the oxidized fraction exceeds 10-15%, the batch is likely unsuitable for K_d determination or potency assays.

Q2: I see a "pre-peak" eluting before my main peptide on RP-HPLC. What is it?

A: This is the classic signature of Met(O)-Enkephalin-Arg-Arg .

-

Mechanism: The oxidation of Methionine adds a polar oxygen atom.[2] In Reversed-Phase HPLC (C18 columns), hydrophobicity drives retention. The more polar Met(O) species interacts less with the hydrophobic stationary phase, causing it to elute earlier than the native peptide.

-

Verification: Check the UV spectra. While both species absorb at 214/220nm (peptide bond), the retention time shift combined with the +16 Da mass confirmation is definitive.

Q3: My peptide is degrading in cell lysates even with protease inhibitors. Why?

A: While this guide focuses on oxidation, MERR is uniquely vulnerable to Carboxypeptidase E .

-

The Trap: The "Arg-Arg" C-terminus is a specific target for basic-residue-cleaving enzymes.

-

Differentiation:

-

Solution: Ensure your inhibitor cocktail includes specific inhibitors for carboxypeptidases, not just serine proteases.

Part 2: Prevention Protocols (Storage & Handling)

The following workflow is designed to minimize the formation of Reactive Oxygen Species (ROS).

Protocol A: The "Zero-Oxygen" Reconstitution

Standard water contains dissolved oxygen sufficient to oxidize nanomolar peptide solutions within hours.

-

Degas Solvents: Sonicate your buffer/water under vacuum for 15 minutes OR sparge with Helium/Argon for 10 minutes before use.

-

pH Control: Maintain pH < 7.0 during handling. Methionine oxidation is accelerated at higher pH where the sulfur atom is more nucleophilic. The Arg-Arg tail makes MERR basic; ensure your buffer has enough capacity to hold the pH near 6.0.

-

Additives (Optional):

-

For Assays: Use Methionine (1-5 mM) in the buffer. This acts as a "scavenger," sacrificing itself to ROS to protect your peptide.

-

For Storage: Avoid DMSO if possible, as it can act as an oxidizing agent in certain conditions. Use degassed water or dilute acetic acid.

-

Protocol B: Storage Matrix

| Condition | Stability Risk | Recommendation |

| Lyophilized Powder | Low | Store at -20°C or -80°C. Desiccate. |

| Solution (pH > 7) | Critical | DO NOT STORE. Use immediately. |

| Solution (pH < 6) | Moderate | Stable for days at 4°C if degassed. |

| Freeze-Thaw | High | Aliquot immediately. Single-use only. |

Part 3: Visualization of the Oxidation Pathway

The following diagram illustrates the chemical pathway of failure and the theoretical rescue mechanism.